molecular formula C20H20N2O4S2 B2873527 N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide CAS No. 883648-71-3

N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide

Cat. No.: B2873527
CAS No.: 883648-71-3
M. Wt: 416.51
InChI Key: LFWVOEFXHHIHCJ-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is a complex organic compound that features a combination of aromatic rings and functional groups

Scientific Research Applications

N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Future Directions

Thiophene and its derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . Future research could involve synthesizing new thiophene derivatives and investigating their properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the amide bond: This can be achieved by reacting 4-ethoxy-3-methoxyaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the formamido group: This step involves the reaction of the intermediate product with thiophene-2-carboxylic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final assembly: The final product is obtained by reacting the intermediate with formaldehyde and thiophene-2-amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
  • N-[(4-ethoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
  • N-[(4-ethoxy-3-methoxyphenyl)[(furan-2-yl)formamido]methyl]furan-2-carboxamide

Uniqueness

N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. Additionally, the combination of thiophene rings and formamido groups provides a distinct structural framework that can interact with various biological targets and materials.

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-14-9-8-13(12-15(14)25-2)18(21-19(23)16-6-4-10-27-16)22-20(24)17-7-5-11-28-17/h4-12,18H,3H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWVOEFXHHIHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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